

Technical Monograph: Depropylamino Chloro Propafenone-d5

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Depropylamino Chloro Propafenone-d5
CAS No.:	1346598-65-9
Cat. No.:	B584960

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Advanced Application in Impurity Profiling and Genotoxic Risk Assessment

Executive Summary

Depropylamino Chloro Propafenone-d5 (CAS: 1346598-65-9) is a high-precision Stable Isotope Labeled (SIL) internal standard used critically in the quantification of Propafenone Impurity E.

In the synthesis of Propafenone HCl (a Class 1C antiarrhythmic), the intermediate 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one (Impurity E) acts as a key alkylating precursor. Due to its alkyl halide moiety, Impurity E is flagged under ICH M7 guidelines as a potential mutagenic impurity (PMI). The deuterated analog (-d5) provides the necessary mass shift and physicochemical mimicry to quantify this impurity at trace levels (ppm) using LC-MS/MS, ensuring patient safety and regulatory compliance.

Chemical Identity and Physicochemical Properties

This molecule represents the "chlorohydrin" intermediate of Propafenone, lacking the propylamino side chain and containing a pentadeuterated glyceryl linker.

Property	Specification
Common Name	Depropylamino Chloro Propafenone-d5
Systematic Name	1-[2-(3-Chloro-2-hydroxypropoxy-d5)phenyl]-3-phenylpropan-1-one
CAS Number	1346598-65-9
Unlabeled Parent CAS	165279-79-8 (Impurity E)
Molecular Formula	C ₁₈ H ₁₄ D ₅ ClO ₃
Molecular Weight	~323.83 g/mol (vs. 318.80 for unlabeled)
Isotopic Purity	≥ 99 atom % D
Solubility	Soluble in Methanol, DMSO, Chloroform; Low solubility in water
Appearance	Pale Yellow Oil or Low-Melting Solid

Structural Configuration

The deuterium labeling is strategically located on the glyceryl chain (the 3-carbon linker between the phenoxy group and the chlorine). This position is metabolically stable during standard analytical run times and ensures co-elution with the analyte while preventing deuterium scrambling.

Synthesis and Origin of Impurity

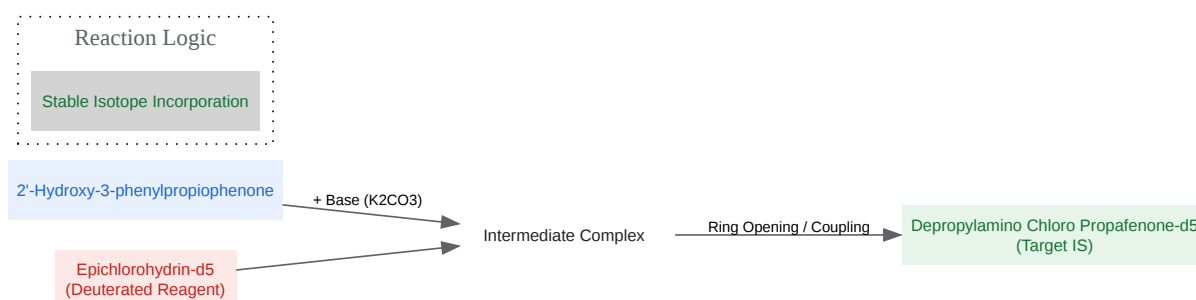
To understand the utility of the -d5 standard, one must understand the origin of the impurity it tracks. Propafenone is synthesized via the alkylation of 2'-hydroxy-3-phenylpropiophenone with epichlorohydrin, followed by ring-opening with propylamine.

Impurity E arises when:

- The epichlorohydrin ring opens to the chlorohydrin but fails to cyclize to the epoxide.

- The subsequent reaction with propylamine is incomplete.

The -d5 standard is synthesized by coupling the phenol precursor with Epichlorohydrin-d5.



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Figure 1: Synthetic pathway for the generation of **Depropylamino Chloro Propafenone-d5** using deuterated epichlorohydrin.

Regulatory Significance: ICH M7 Compliance

Under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities), alkyl halides like Depropylamino Chloro Propafenone are considered structural alerts.

- Risk: Direct alkylation of DNA bases (guanine) due to the electrophilic carbon attached to the chlorine.
- Requirement: Manufacturers must demonstrate that this impurity is controlled below the Threshold of Toxicological Concern (TTC), typically 1.5 µg/day for chronic treatment.
- Role of -d5 IS: Standard HPLC-UV is often insufficient for ppm-level detection in complex matrices. LC-MS/MS with Isotope Dilution is the gold standard, requiring the -d5 analog to compensate for matrix effects (ion suppression/enhancement).

Analytical Protocol: LC-MS/MS Quantification

This protocol outlines the use of **Depropylamino Chloro Propafenone-d5** as an Internal Standard (IS) for quantifying Impurity E in Propafenone API.

Sample Preparation

- Diluent: Methanol:Water (80:20 v/v).
- Stock Solution (IS): Dissolve 1 mg of **Depropylamino Chloro Propafenone-d5** in 10 mL Methanol (100 µg/mL). Store at -20°C.
- Spiking: Add IS to all samples (Standards and Unknowns) to achieve a final concentration of 50 ng/mL.

Chromatographic Conditions

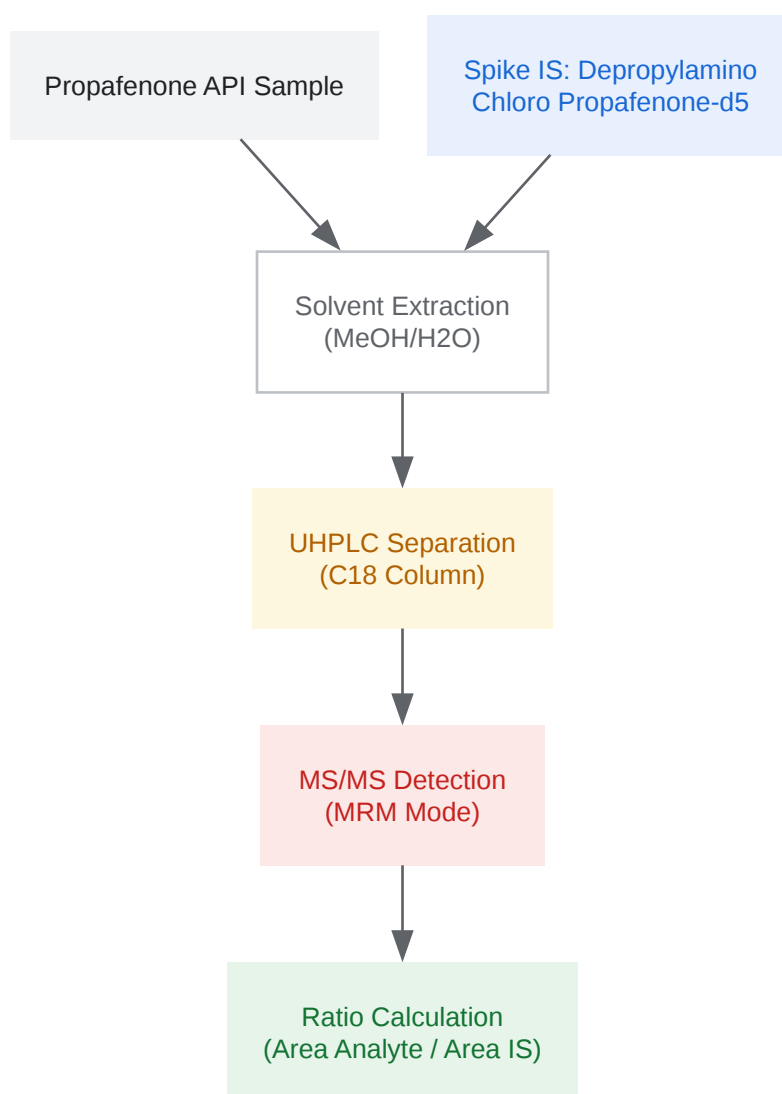
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-1 min: 10% B
 - 1-6 min: 10% → 90% B
 - 6-8 min: 90% B
 - 8.1 min: Re-equilibrate at 10% B.

Mass Spectrometry Parameters (MRM)

The analysis relies on Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Impurity E (Target)	319.1 [M+H] ⁺	165.1 (Diphenyl fragment)	20
IS (-d5 Analog)	324.1 [M+H] ⁺	170.1 (Diphenyl-d5 fragment)	20

Note: The mass shift of +5 Da is retained in the product ion if the fragmentation includes the deuterated glyceryl chain.



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Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for trace impurity quantification.

Handling and Stability

- Storage: Store neat material at -20°C under inert atmosphere (Argon/Nitrogen).
- Stability: The chlorohydrin moiety is reactive. Avoid prolonged exposure to basic conditions (pH > 8), which can induce cyclization to the epoxide or hydrolysis to the diol (Depropylamino Hydroxy Propafenone).
- Safety: Treat as a potential mutagen. Use full PPE and handle in a fume hood.

References

- European Pharmacopoeia (Ph.[1] Eur.). Propafenone Hydrochloride Monograph 12/2012:1358. (Defines Impurity E as a specified impurity).
- International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017.
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71315566: Depropylamino chloro propafenone.
 - [2]
- LGC Standards. Propafenone Impurity Reference Materials.

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Sources

- 1. Propafenone impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 2. GSRS [gsrs.ncats.nih.gov]

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